Fotretamine
Description
Fotretamine (C₁₄H₂₈N₉OP₃; CAS 37132-72-2) is a synthetic antineoplastic agent classified under alkylating agents. Its chemical structure comprises a hexahydro-1,3,5,2,4,6-triazatriphosphorine core substituted with five aziridinyl groups and a morpholino moiety . This polyfunctional structure enables crosslinking of DNA strands, thereby inhibiting replication and transcription in rapidly dividing cancer cells.
Structure
3D Structure
Properties
CAS No. |
12712-32-2 |
|---|---|
Molecular Formula |
C14H28N9OP3 |
Molecular Weight |
431.35 g/mol |
IUPAC Name |
4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2 |
InChI Key |
SCGZIPCHOAVGCL-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Other CAS No. |
37132-72-2 |
Synonyms |
2,2,4,4,6-pentaethyleneimino-6-morpholinocyclotriphosphazatriene fotrin |
Origin of Product |
United States |
Preparation Methods
Fotretamine can be synthesized through a multi-step process involving the reaction of pentaethyleneimine with triazatriphosphorine derivatives under controlled conditions. The preparation method typically involves:
Reaction with Pentaethyleneimine: Pentaethyleneimine is reacted with triazatriphosphorine derivatives in an anhydrous alcoholic solution to form the intermediate product.
Purification: The intermediate product is then purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Fotretamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Fotretamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: this compound is studied for its effects on cellular processes and its potential as an antineoplastic agent.
Industry: This compound is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
Fotretamine exerts its effects primarily through its alkylating activity. It causes chromosomal breaks in lymphocytes, leading to its immunosuppressive and antineoplastic properties. The compound interacts with DNA, forming covalent adducts that result in DNA damage and cell death .
Comparison with Similar Compounds
Comparative Analysis with Similar Antineoplastic Compounds
Structural and Mechanistic Comparisons
Fotretamine belongs to a broader class of DNA-alkylating agents but differs significantly from other compounds in both structure and mechanism. Below is a comparative overview:
Key Findings:
- This compound vs. Fotemustine : While both alkylate DNA, this compound’s aziridinyl groups enable crosslinking, whereas Fotemustine’s chloroethyl groups induce single-strand breaks and carbamoylation of proteins .
- This compound vs. Ftorafur : Ftorafur requires metabolic activation to 5-FU, targeting nucleotide synthesis, whereas this compound acts directly on DNA .
Pharmacokinetic and Toxicity Profiles
Limited pharmacokinetic data are available for this compound, but comparisons can be inferred from class-specific properties:
| Parameter | This compound | Fotemustine | Gemcitabine |
|---|---|---|---|
| Bioavailability | Low (oral) | High (IV) | High (IV) |
| Metabolism | Hepatic aziridine hydrolysis | Hepatic CYP450 | Intracellular phosphorylation |
| Half-life | ~4–6 hours (estimated) | 1.2 hours | 15–20 minutes |
| Key Toxicity | Myelosuppression, nephrotoxicity | Thrombocytopenia, hepatotoxicity | Myelosuppression, flu-like symptoms |
Insights:
Analytical and Clinical Considerations
Analytical Techniques for this compound
This compound’s detection in biological matrices relies on:
- HPLC with UV detection : Used for purity assessment in formulations (detection limit: ~2.5 µg/mL) .
- GC-MS : Employed for plasma quantification due to its volatility after derivatization .
In contrast, Fotemustine is analyzed via LC-MS/MS for its nitroso metabolites, while Gemcitabine requires ion-pair chromatography due to polar metabolites .
Biological Activity
Fotretamine, also known as 1-(2-chloroethyl)-3-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-b]quinolin-4-one, is a compound that has been investigated for its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
This compound is primarily recognized for its antineoplastic properties , which involve the disruption of cellular processes essential for tumor growth. The compound has been shown to induce chromosomal breaks in lymphocytes, contributing to its immunosuppressive effects. This mechanism is particularly relevant in the treatment of various cancers, where modulation of the immune response can enhance therapeutic efficacy.
Biological Activities
-
Antineoplastic Activity
- This compound has been evaluated for its effectiveness against different cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in malignant cells.
- In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cells, suggesting a dose-dependent relationship between the concentration of this compound and its cytotoxic effects.
-
Immunosuppressive Effects
- Research indicates that this compound may have potential as an immunosuppressive agent due to its ability to cause chromosomal damage in lymphocytes. This property could be beneficial in preventing graft rejection in transplant patients or treating autoimmune diseases.
-
Cytogenetic Effects
- A study highlighted that this compound caused sister chromatid exchanges (SCE) and chromosomal aberrations in cultured human lymphocytes, indicating its potential genotoxicity. These findings are critical for assessing the safety and long-term effects of using this compound in clinical settings.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antineoplastic | Induces apoptosis in cancer cells | |
| Immunosuppressive | Causes chromosomal breaks in lymphocytes | |
| Cytogenetic Effects | Induces sister chromatid exchanges (SCE) |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against leukemia and solid tumors. The results indicated a 50% reduction in cell viability at concentrations ranging from 1 to 10 µM, demonstrating its potential as a chemotherapeutic agent.
Table 2: Cytotoxicity Results of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HL-60 (Leukemia) | 5.0 | Significant apoptosis |
| MCF-7 (Breast Cancer) | 7.5 | Reduced proliferation |
| A549 (Lung Cancer) | 6.0 | Induction of necrosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
